molecular formula C16H17N3O5S B10992481 N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

Cat. No.: B10992481
M. Wt: 363.4 g/mol
InChI Key: RDHHVPBKSZYDQT-UHFFFAOYSA-N
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Description

N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a synthetic compound that combines a thiazole ring with a methoxyphenyl group and a glycylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a 3-methoxyphenyl ketone with thiourea and an α-haloketone under acidic conditions.

    Attachment of the Glycylglycine Moiety: The thiazole intermediate is then reacted with a protected glycylglycine derivative. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Deprotection: The final step involves the removal of any protecting groups under mild acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the glycylglycine moiety can be reduced to an alcohol under appropriate conditions.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the thiazole ring.

Major Products

    Oxidation: Formation of a phenol derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its peptide-like structure. It may serve as a model compound for investigating the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The thiazole ring is a common pharmacophore in many drugs, and the presence of the glycylglycine moiety may enhance its bioactivity and specificity.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thiazole ring and the peptide backbone could facilitate binding to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is unique due to the presence of the glycylglycine moiety, which may confer distinct biological properties compared to other similar compounds. The combination of the thiazole ring with the methoxyphenyl group and the dipeptide structure provides a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C16H17N3O5S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[[2-[[2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H17N3O5S/c1-9-14(15(23)18-7-12(20)17-8-13(21)22)25-16(19-9)10-4-3-5-11(6-10)24-2/h3-6H,7-8H2,1-2H3,(H,17,20)(H,18,23)(H,21,22)

InChI Key

RDHHVPBKSZYDQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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